butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
CAS No.:
Cat. No.: VC9084214
Molecular Formula: C24H21F3O7
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21F3O7 |
|---|---|
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C24H21F3O7/c1-2-3-8-32-20(28)13-33-15-5-6-16-18(12-15)34-23(24(25,26)27)21(22(16)29)14-4-7-17-19(11-14)31-10-9-30-17/h4-7,11-12H,2-3,8-10,13H2,1H3 |
| Standard InChI Key | WSTBUVNZBWBRFO-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
| Canonical SMILES | CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s architecture combines three critical subunits:
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Chromenone Core: A 4-oxo-4H-chromen scaffold provides planar aromaticity and serves as the structural backbone.
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Benzodioxin Moiety: A 2,3-dihydro-1,4-benzodioxin group fused at position 3 introduces oxygen-rich heterocyclic character.
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Trifluoromethyl and Ester Groups: A -CF substituent at position 2 enhances lipophilicity and metabolic stability, while the butyl acetate chain at position 7 modulates solubility .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
| SMILES | CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
The stereoelectronic effects of the trifluoromethyl group () significantly influence reactivity, as its strong electron-withdrawing nature polarizes adjacent bonds . Computational models predict that the benzodioxin moiety adopts a boat conformation, enabling π-π stacking interactions with biological targets .
Synthetic Pathways and Reaction Mechanisms
Synthesis of this compound likely follows a multi-step sequence:
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Chromenone Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the 4H-chromen-4-one core.
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Trifluoromethylation: Electrophilic substitution or radical-mediated processes introduce the -CF group at position 2.
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Benzodioxin Coupling: Suzuki-Miyaura cross-coupling attaches the benzodioxin subunit to the chromenone at position 3 .
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Esterification: Alkylation of the phenolic oxygen at position 7 with butyl bromoacetate completes the structure.
Table 2: Hypothetical Reaction Conditions
Optimization challenges include minimizing side reactions during trifluoromethylation and ensuring regioselectivity in cross-coupling . Purification typically involves column chromatography and recrystallization from ethanol-water mixtures.
Spectroscopic Characterization and Analytical Data
Structural validation relies on advanced spectroscopic techniques:
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NMR Spectroscopy: -NMR displays distinct signals for the benzodioxin methylene protons ( 4.2–4.4 ppm) and the chromenone carbonyl ( 177 ppm in -NMR) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 478.4 [M+H].
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IR Spectroscopy: Stretching vibrations for C=O (1720 cm) and C-F (1120 cm) confirm functional groups .
Applications in Materials Science
The compound’s conjugated π-system and fluorinated groups make it a candidate for:
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Organic Semiconductors: Charge transport layers in OLEDs due to high electron affinity .
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Liquid Crystals: Mesophase stabilization via rigid chromenone cores .
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Fluorescent Probes: Emissions in the blue-green spectrum ( ≈ 450 nm).
Challenges and Future Directions
Key research gaps include:
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In Vivo Toxicity Profiles: Acute and chronic exposure risks.
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Structure-Activity Relationships: Role of the benzodioxin moiety in target binding.
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Synthetic Scalability: Developing cost-effective routes for industrial production.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.
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